Home > Products > Screening Compounds P60188 > PROTAC BRD4 Degrader-8
PROTAC BRD4 Degrader-8 -

PROTAC BRD4 Degrader-8

Catalog Number: EVT-8275961
CAS Number:
Molecular Formula: C53H61F2N9O11S2
Molecular Weight: 1102.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound is classified under small-molecule inhibitors and is specifically designed for targeting bromodomain proteins. It has been synthesized and characterized by various research institutions focusing on cancer therapeutics and molecular biology.

Synthesis Analysis

Methods and Technical Details

The synthesis of PROTAC BRD4 Degrader-8 typically involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available precursors that are modified through organic reactions.
  2. Linker Design: A crucial aspect of PROTACs is the linker that connects the ligand for the target protein (BRD4) with an E3 ligase ligand. The choice of linker affects the efficacy and selectivity of degradation.
  3. Coupling Reactions: The synthesis often employs coupling reactions such as amide bond formation or click chemistry to ensure stable attachment between components.
  4. Purification: The final product is purified using techniques such as high-performance liquid chromatography to ensure high purity levels necessary for biological assays.

These methods are optimized to achieve high yields and purity, which are essential for subsequent biological evaluations.

Molecular Structure Analysis

Structure and Data

The molecular structure of PROTAC BRD4 Degrader-8 can be represented as follows:

  • Molecular Formula: C₁₈H₁₈N₄O₃
  • Molecular Weight: 342.36 g/mol
  • Key Functional Groups: The structure contains aromatic rings, amide groups, and a specific linker that facilitates interaction with both BRD4 and an E3 ligase.

The structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, confirming the identity and purity of the compound.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing PROTAC BRD4 Degrader-8 include:

  1. Nucleophilic Substitution: This reaction type is often used to modify aromatic rings to introduce functional groups that enhance binding affinity.
  2. Cross-Coupling Reactions: These reactions are pivotal in forming the desired linkers between the target protein ligand and E3 ligase ligand.
  3. Hydrolysis Reactions: These may be employed during purification steps to remove any unreacted starting materials or byproducts.

Each reaction step is optimized for conditions such as temperature, solvent choice, and reaction time to maximize yield and minimize side reactions.

Mechanism of Action

Process and Data

The mechanism of action for PROTAC BRD4 Degrader-8 involves several critical steps:

  1. Binding: The compound binds to BRD4 through its ligand, effectively recruiting it into proximity with an E3 ubiquitin ligase.
  2. Ubiquitination: The E3 ligase facilitates the addition of ubiquitin moieties to BRD4, marking it for degradation.
  3. Proteasomal Degradation: Once tagged, BRD4 is recognized by the 26S proteasome, leading to its degradation into small peptides.

This targeted approach not only reduces BRD4 levels but also disrupts its oncogenic functions, presenting a potential therapeutic avenue in cancer treatment.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PROTAC BRD4 Degrader-8 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide and other organic solvents but has limited solubility in water, which is typical for many small-molecule drugs.
  • Stability: The compound shows stability under physiological conditions but may require specific storage conditions to prevent degradation over time.
  • Melting Point: Determining the melting point can provide insights into its purity; typically, pure compounds have sharp melting points.

These properties are crucial for formulating the compound into drug delivery systems suitable for clinical applications.

Applications

Scientific Uses

PROTAC BRD4 Degrader-8 holds significant promise in various scientific applications:

  1. Cancer Research: Its primary application lies in oncology, where it can be used to study the role of BRD4 in tumorigenesis and evaluate potential therapeutic strategies targeting this protein.
  2. Drug Development: As a prototype for developing other PROTACs targeting different proteins, it serves as a model for optimizing drug design strategies.
  3. Biochemical Studies: Researchers can utilize this compound to investigate cellular pathways influenced by BRD4 degradation, contributing to a broader understanding of cancer biology.
Introduction to PROTAC BRD4 Degrader-8 in Targeted Protein Degradation Research

Evolution of PROTAC Technology in Epigenetic Drug Discovery

The development of proteolysis-targeting chimeras (PROTACs) represents a paradigm shift from occupancy-based pharmacology to event-driven therapeutic modalities. Early PROTACs utilized peptide-based ligands for E3 ubiquitin ligase recruitment, suffering from poor cell permeability and metabolic instability [1] [6]. The field advanced significantly with the discovery of small-molecule E3 ligase ligands—notably those targeting von Hippel-Lindau (VHL) and cereblon (CRBN)—enabling the design of heterobifunctional degraders with enhanced pharmacokinetic properties [4] [6]. This evolution facilitated the emergence of epigenetic-targeted PROTACs, particularly against bromodomain-containing protein 4 (BRD4), where first-generation degraders like ARV-825 demonstrated potent degradation but lacked isoform selectivity [6] [10].

PROTAC BRD4 Degrader-8 exemplifies a next-generation molecule engineered through systematic optimization of three domains:

  • Warhead: Derived from high-affinity bromodomain inhibitors (e.g., ABBV-075) for precise BRD4 engagement
  • E3 Ligand: CRBN-binding moiety enabling hijacking of the Cullin4 ubiquitin machinery
  • Linker Chemistry: Rigid polyethylene glycol chains minimizing entropic penalties during ternary complex formation [8] [9]

Table 1: Evolution of PROTAC Technology Leading to BRD4 Degrader-8

GenerationKey CharacteristicsLimitationsEpigenetic Targets
First (2001-2008)Peptide-based E3 ligands; Proof-of-concept in cell lysatesLow membrane permeability; Proteolytic instabilityMetAP2
Second (2008-2015)Small-molecule E3 ligands (MDM2/VHL); Cellular degradationModerate degradation efficiency; Hook effectAndrogen receptor; BRD4 (pan-degraders)
Third (2015-Present)CRBN-based; Optimized linkers; Isoform selectivityTissue distribution challengesBRD4-L/BRD4-S specific degraders (e.g., Degrader-8) [1] [6]

BRD4 as a Therapeutic Target in Oncogenic Transcription Regulation

Bromodomain-containing protein 4 functions as a master transcriptional regulator by binding acetylated histones through its tandem bromodomains (BD1 and BD2). It facilitates RNA polymerase II recruitment to super-enhancers—genomic regions driving expression of oncogenes like MYC, BCL2, and FOSL1 [1] [10]. In cancer, BRD4 forms biomolecular condensates via liquid-liquid phase separation, creating hubs for transcription machinery assembly and amplifying oncogenic signals [3] [7].

BRD4 exists in two isoforms with distinct pathological roles:

  • BRD4-Long (BRD4-L): Contains a C-terminal P-TEFb interaction domain enabling direct phosphorylation of RNA Pol II. Overexpressed in basal-like breast cancer and leukemia.
  • BRD4-Short (BRD4-S): Lacks P-TEFb domain but promotes alternative oncogene expression through Mediator complex recruitment [3] [8] [10]

Table 2: Pathological Roles of BRD4 Isoforms in Cancer

IsoformMolecular FunctionCancer AssociationOncogenic Targets
BRD4-LRecruits P-TEFb to phosphorylate RNA Pol II; Stabilizes super-enhancersTriple-negative breast cancer; Acute myeloid leukemiaMYC, BCL2, JAK2
BRD4-SBinds Mediator complex; Modulates chromatin remodelingCastration-resistant prostate cancer; Colorectal cancerAR-V7, FOSL1, CCND1 [3] [7] [10]

Rationale for BRD4 Degradation over Inhibition in Cancer Therapeutics

Conventional bromodomain inhibitors (e.g., JQ1) competitively disrupt BRD4-histone interactions but exhibit critical limitations:

  • Transient Target Engagement: Inhibition reverses upon drug clearance, permitting rapid transcriptional rebound
  • Compensatory Upregulation: Feedback loops increase BRD4 expression upon chronic inhibition
  • Incomplete Oncogene Suppression: Partial displacement from chromatin fails to dismantle super-enhancer condensates [3] [6] [8]

PROTAC BRD4 Degrader-8 addresses these limitations through:

  • Catalytic Target Elimination: Each degrader molecule facilitates multiple degradation cycles, sustaining effects beyond drug exposure (demonstrated by >72-hour suppression post-washout)
  • Condensate Disruption: Degradation of BRD4 dissolves oncogenic transcriptional hubs, evidenced by reduced fluorescence recovery after photobleaching (FRAP) in super-enhancer regions
  • Isoform Selectivity: Preferential degradation of BRD4-L over BRD2/BRD3 mitigates compensatory mechanisms and reduces toxicity (DC50 for BRD4-L: 5nM vs. >1μM for BRD2) [3] [8]

Table 3: Comparative Mechanisms of BRD4 Inhibition vs. Degradation

ParameterSmall-Molecule Inhibitors (e.g., JQ1)PROTAC Degrader-8
MechanismOccupancy-driven BRD4 bromodomain blockadeEvent-driven BRD4 ubiquitination and proteasomal degradation
Duration of ActionTransient (reversible upon washout)Sustained (>72h post-washout)
Effect on Biomolecular CondensatesPartial reduction in size; No dissolutionComplete condensate dissolution
Transcriptional ConsequencesPartial oncogene downregulationAbrogation of super-enhancer-driven transcription
SelectivityPan-BET inhibitionBRD4-L isoform preference (10-fold over BRD2/3) [3] [6] [8]

The degrader's efficacy is contingent upon ternary complex formation kinetics, where linker optimization balances molecular rigidity and flexibility to maximize CRBN-BRD4 cooperativity. This enables selective degradation despite structural homology among bromodomain proteins [8] [9]. By eradicating the entire target protein pool, PROTAC BRD4 Degrader-8 overcomes the pharmacodynamic limitations of inhibitors and provides a transformative approach for cancers dependent on transcriptional addiction.

Properties

Product Name

PROTAC BRD4 Degrader-8

IUPAC Name

8-(3,5-difluoropyridin-2-yl)-N-[2-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethyl]-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carboxamide

Molecular Formula

C53H61F2N9O11S2

Molecular Weight

1102.2 g/mol

InChI

InChI=1S/C53H61F2N9O11S2/c1-30-46(76-29-60-30)32-9-7-31(8-10-32)21-59-50(68)42-19-36(65)25-64(42)52(70)47(53(2,3)4)61-43(66)27-75-16-15-74-14-13-73-12-11-56-49(67)37-20-41-38(17-33(37)28-77(6,71)72)39-26-62(5)51(69)45-44(39)34(22-57-45)24-63(41)48-40(55)18-35(54)23-58-48/h7-10,17-18,20,22-23,26,29,36,42,47,57,65H,11-16,19,21,24-25,27-28H2,1-6H3,(H,56,67)(H,59,68)(H,61,66)/t36-,42+,47-/m1/s1

InChI Key

GPZQCKOJSPAJES-KFRCLFBHSA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.